molecular formula C19H26Cl3N3O2 B2820545 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 473267-02-6

1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2820545
CAS No.: 473267-02-6
M. Wt: 434.79
InChI Key: QTIIOWYGMVMATM-UHFFFAOYSA-N
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Description

1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the 4-Chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with an appropriate alkylating agent under basic conditions to form the ether linkage.

    Piperazine Derivative Formation: The pyridin-2-yl group is introduced to the piperazine ring through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the 4-chlorobenzyl ether with the piperazine derivative under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the aromatic or heterocyclic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is used. Typically, such compounds can modulate the activity of their targets, leading to therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
  • 1-((4-Methylbenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol
  • 1-((4-Fluorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol

Uniqueness

The uniqueness of 1-((4-Chlorobenzyl)oxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride lies in its specific combination of functional groups and structural features, which may confer unique pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2.2ClH/c20-17-6-4-16(5-7-17)14-25-15-18(24)13-22-9-11-23(12-10-22)19-3-1-2-8-21-19;;/h1-8,18,24H,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIOWYGMVMATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC=C(C=C2)Cl)O)C3=CC=CC=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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